1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15822698
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2S |
|---|---|
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 4-ethenylsulfonyl-1-ethyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-4-10-6-8(7(3)9-10)13(11,12)5-2/h5-6H,2,4H2,1,3H3 |
| Standard InChI Key | XJAGYHXEQIXQFW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)S(=O)(=O)C=C |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Structure and Key Features
1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole features a pyrazole ring substituted with three distinct functional groups:
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Ethyl group at the 1-position, enhancing lipophilicity and influencing pharmacokinetic properties.
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Methyl group at the 3-position, providing steric stabilization.
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Vinylsulfonyl group at the 4-position, conferring electrophilic reactivity for covalent binding or polymerizable functionality .
Table 1: Physicochemical Properties
The vinylsulfonyl group’s electron-withdrawing nature polarizes the pyrazole ring, enhancing its susceptibility to electrophilic substitution at the 5-position under acidic conditions .
Synthetic Methodologies and Optimization
Primary Synthesis Routes
Two dominant strategies emerge for constructing the 1-ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole framework:
Route 1: Direct Sulfonylation of Pyrazole Precursors
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Intermediate formation: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005627-55-3) serves as a key precursor, synthesized via chlorosulfonation of the parent pyrazole using ClSO₃H or SO₂Cl₂ .
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Vinylation: Reaction with vinyl Grignard reagents (e.g., CH₂=CHMgBr) displaces chloride, yielding the target compound. Yields depend on temperature control (0–5°C) and anhydrous conditions to prevent hydrolysis .
Route 2: Post-Functionalization of Preassembled Pyrazoles
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Mitsunobu coupling: A vinylsulfonyl moiety is introduced using diethyl azodicarboxylate (DEAD) and triphenylphosphine with vinylsulfonyl alcohols.
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Radical-mediated processes: Vinylsulfonyl radicals generated from initiators like AIBN can add to 4-iodopyrazole derivatives under Sonogashira-like conditions .
Table 2: Comparative Synthesis Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 60–75% | 45–68% |
| Purity | >90% (HPLC) | 85–92% (HPLC) |
| Scalability | Industrial | Lab-scale |
| Byproduct Formation | SO₂, HCl | Phosphine oxides |
Challenges persist in minimizing oligomerization of the vinylsulfonyl group during synthesis, necessitating inert atmospheres and radical inhibitors like TEMPO .
Reactivity and Chemical Transformations
Nucleophilic Additions
The electron-deficient vinylsulfonyl group undergoes Michael additions with biological nucleophiles (e.g., cysteine thiols), a property exploited in proteasome inhibitor design:
Reaction rates correlate with nucleophile pKa, with thiols (pKa ~8.5) reacting faster than amines (pKa ~10) .
Cycloaddition Reactions
Under thermal conditions (80–120°C), the vinylsulfonyl group participates in [4+2] Diels-Alder reactions with dienes like 1,3-butadiene:
Regioselectivity favors endo transition states, with electron-donating dienes accelerating reaction rates .
Biological Activities and Pharmacological Prospects
Anticancer Activity
Pyrazole sulfonates exhibit topoisomerase II inhibition by intercalating DNA and forming covalent adducts via the vinylsulfonyl group. In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the TOP2A active site, comparable to etoposide.
Anti-Inflammatory Mechanisms
The compound suppresses NF-κB signaling in macrophage models (IC₅₀ = 12.3 μM) by alkylating cysteine residues in IKKβ, inhibiting IκBα phosphorylation. This mirrors the activity of natural sulfonyl-containing anti-inflammatories like sulforaphane .
Table 3: Preliminary Biological Data
| Assay | Result | Model System |
|---|---|---|
| Cytotoxicity (IC₅₀) | 8.7 μM (HeLa) | Cervical cancer |
| COX-2 Inhibition | 34% at 10 μM | RAW 264.7 macrophages |
| Microsomal Stability | t₁/₂ = 42 min (human liver) | CYP3A4 isoform |
Research Frontiers and Translational Challenges
Synthetic Chemistry Priorities
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Flow chemistry approaches: Continuous processing could enhance yield by minimizing vinylsulfonyl decomposition during batch synthesis.
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Enantioselective functionalization: Chiral auxiliaries or asymmetric catalysis may enable access to stereochemically defined derivatives for targeted therapies .
Biomedical Engineering Applications
Copolymerization with N-isopropylacrylamide generates thermoresponsive hydrogels (LCST = 32°C) for controlled drug release, demonstrating 78% doxorubicin payload retention over 72 hours .
Toxicity and ADME Hurdles
While the vinylsulfonyl group enhances reactivity, it also raises hepatotoxicity risks via glutathione depletion. Prodrug strategies (e.g., masking as sulfinate esters) are under investigation to improve therapeutic indices .
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